N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the substituents through a series of reactions including halogenation, alkylation, and amidation. The final step often involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carboxamide group yields primary amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)BENZAMIDE: Similar structure but lacks the furan and dimethyl groups.
N-(4-CHLOROPHENYL)-2-FURANAMIDE: Contains the furan and chlorophenyl groups but lacks the benzofuran core.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H20ClNO3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20ClNO3/c1-15-5-10-20-16(2)22(28-21(20)12-15)23(26)25(14-19-4-3-11-27-19)13-17-6-8-18(24)9-7-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
DRUBRNHMIYPGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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